Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- is an organic compound with the molecular formula . It features a nitrile group, a trimethylsilyl group, and an amino group, which contribute to its unique reactivity and structural characteristics. This compound is significant in organic synthesis and various chemical research applications due to its diverse functional groups.
The compound is cataloged under the CAS number 653580-08-6 and is available from various chemical suppliers. Its synthesis and applications are of interest in both academic and industrial chemistry settings.
Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- falls under the category of nitriles and amino compounds. It is classified as a derivative of butanenitrile, which is characterized by the presence of both a nitrile functional group and a trimethylsilyl ether functionality.
The synthesis of Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- typically involves the reaction of 3-methyl-2-butanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction is generally performed under mild conditions at room temperature, yielding high purity and yield of the desired product.
The molecular structure of Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- can be represented using its canonical SMILES notation: CC(C)C(C#N)NO[Si](C)(C)C. The structural formula indicates the arrangement of atoms within the molecule, highlighting the presence of functional groups that dictate its reactivity.
Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- can undergo several chemical transformations:
The mechanism of action for Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- varies based on the specific reaction context:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.33 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The compound exhibits properties typical of nitriles and silylated compounds, including stability under standard conditions and reactivity towards nucleophiles and electrophiles depending on functional groups present.
Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- has several scientific applications:
This compound's diverse applications highlight its importance in advancing chemical research and development across various fields.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9